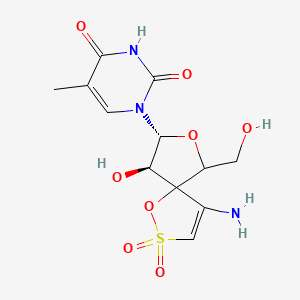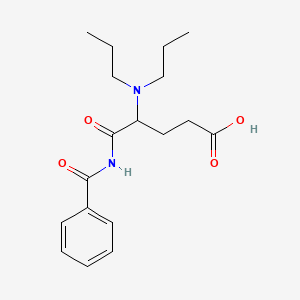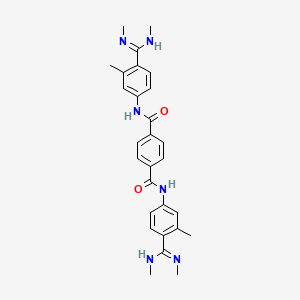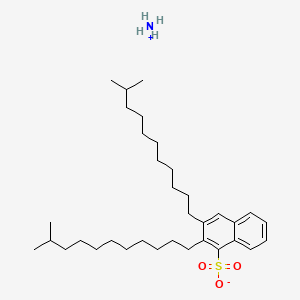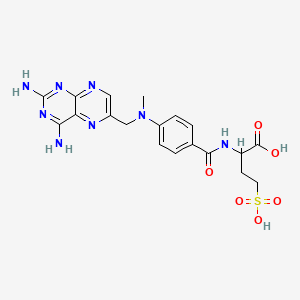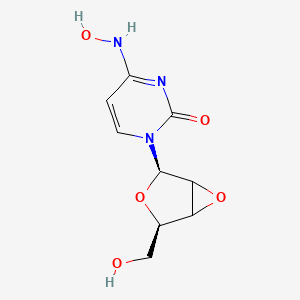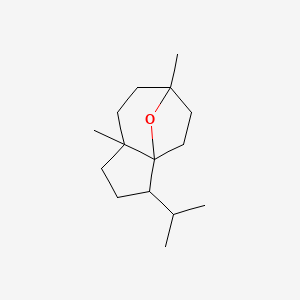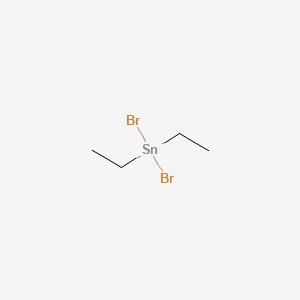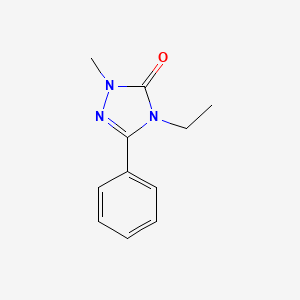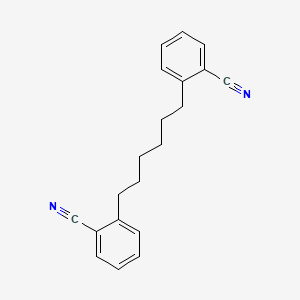
2,2'-Hexane-1,6-diyldibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 100702 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Preparation Methods
The synthesis of NSC 100702 involves several steps, typically starting from human pluripotent stem cells. The process includes the use of specific reagents and conditions to induce the formation of neural stem cells. For instance, the Gibco PSC Neural Induction Medium is often used to convert human pluripotent stem cells into neural stem cells efficiently . This method avoids the laborious processes of embryoid body formation and mechanical isolation, making it a preferred approach in laboratory settings.
Chemical Reactions Analysis
NSC 100702 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically conducted under controlled atmospheres, such as nitrogen or hydrogen . Common reagents used in these reactions include tetrahydrofuran, hexane, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that are useful in further research and applications.
Scientific Research Applications
NSC 100702 has a wide range of applications in scientific research. It is particularly valuable in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the properties and behaviors of neural stem cells. In biology, it helps in understanding cell differentiation and the development of neural tissues. In medicine, NSC 100702 is explored for its potential in treating neurodegenerative diseases and neurological disorders . Additionally, it has industrial applications in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of NSC 100702 involves its interaction with specific molecular targets and pathways. It primarily affects the differentiation of neural stem cells by modulating various signaling pathways. The compound’s effects are mediated through its binding to specific receptors and enzymes, which in turn influence the expression of genes involved in cell differentiation and proliferation .
Comparison with Similar Compounds
NSC 100702 can be compared with other compounds used in neural stem cell research, such as NSC 125973 and NSC 100703 . While these compounds share some similarities in their applications and mechanisms of action, NSC 100702 is unique in its efficiency and specificity in inducing neural stem cell differentiation. This makes it a valuable tool in both basic and applied research.
Properties
CAS No. |
10270-30-1 |
|---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-[6-(2-cyanophenyl)hexyl]benzonitrile |
InChI |
InChI=1S/C20H20N2/c21-15-19-13-7-5-11-17(19)9-3-1-2-4-10-18-12-6-8-14-20(18)16-22/h5-8,11-14H,1-4,9-10H2 |
InChI Key |
ZPKGSYPNSUXCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCCC2=CC=CC=C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


